6-chloro-4-N-propylpyrimidine-2,4-diamine
Description
6-Chloro-4-N-propylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a chlorine atom at position 6 and two amino groups at positions 2 and 4 of the pyrimidine ring. The 4-amino group is further substituted with an N-propyl chain. This structural configuration imparts distinct physicochemical properties, such as moderate lipophilicity due to the propyl group, which may enhance membrane permeability in biological systems. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, often serving as kinase inhibitors, herbicides, or components in organic electronics .
Properties
CAS No. |
54768-73-9 |
|---|---|
Molecular Formula |
C7H11ClN4 |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-4-N-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11ClN4/c1-2-3-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
CJLHKXMIVVKVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-n4-propylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of 6-chloro-n4-propylpyrimidine-2,4-diamine may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as quenching the reaction mixture with alcohols and using organic solvents to isolate the product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-n4-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-chloro-n4-propylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-chloro-n4-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substitution pattern on the pyrimidine ring significantly influences molecular properties. Key analogs and their differences are outlined below:
Table 1: Structural and Physicochemical Comparison
*Solubility inferred from substituent polarity; dimethyl derivatives exhibit higher aqueous solubility than propyl analogs.
- Propyl vs.
- Pyrimidine vs. Triazine Core : Triazine derivatives (e.g., DACT) are more resistant to environmental degradation, making them persistent pollutants, whereas pyrimidines are metabolized more readily in biological systems .
Biological Activity
6-Chloro-4-N-propylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 6-chloro-4-N-propylpyrimidine-2,4-diamine typically involves the reaction of chlorinated pyrimidine derivatives with propylamine. The structural formula can be represented as follows:
This compound features a chlorinated pyrimidine core with an N-propyl substituent at position 4 and amino groups at positions 2 and 4.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of 6-chloro-4-N-propylpyrimidine-2,4-diamine against various bacterial strains. For instance, research indicates that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that derivatives of pyrimidine, including 6-chloro-4-N-propylpyrimidine-2,4-diamine, showed promising anti-proliferative effects against several cancer cell lines. The effective concentration (EC50) values were reported between 25 to 75 µM for various tumor cell lines after 48 hours of treatment . Notably, modifications to the structure significantly influenced biological activity; for example, the introduction of different substituents on the aniline residue resulted in varying degrees of cytotoxicity.
The biological effects of 6-chloro-4-N-propylpyrimidine-2,4-diamine are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis or cellular proliferation pathways.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to decreased viability.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in malignant cells, further contributing to its anticancer effects.
Study on Antimicrobial Activity
In a controlled study examining the antimicrobial efficacy of various pyrimidine derivatives, 6-chloro-4-N-propylpyrimidine-2,4-diamine was found to be one of the most potent compounds tested. The study utilized a broth microdilution method to determine MIC values against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics .
Investigation into Anticancer Effects
A series of experiments conducted on human cancer cell lines revealed that 6-chloro-4-N-propylpyrimidine-2,4-diamine exhibited significant cytotoxicity. The study compared its efficacy to other known anticancer agents and found that it had comparable or superior activity against certain types of tumors. For example, EC50 values were recorded at approximately 30 µM for colorectal cancer cells (HT-29), indicating strong potential for further development as an anticancer therapeutic agent .
Comparative Analysis Table
| Property | 6-Chloro-4-N-propylpyrimidine-2,4-diamine | Other Pyrimidine Derivatives |
|---|---|---|
| Antibacterial Activity | MIC: 10–50 µg/mL against S. aureus | Varies significantly |
| Anticancer Activity (EC50) | 25–75 µM across various cell lines | Generally higher EC50 values |
| Mechanism | Enzyme inhibition, apoptosis induction | Varies by compound |
Q & A
Q. What are the recommended synthetic routes for 6-chloro-4-N-propylpyrimidine-2,4-diamine?
A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, 2,4-diaminopyrimidine derivatives are often synthesized by reacting 6-chloropyrimidine precursors with alkylamines under controlled conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize byproducts like over-alkylated species. Purification typically employs column chromatography or recrystallization, validated via NMR and HPLC .
Q. How can X-ray crystallography be used to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL (with R-factors < 0.06) reveal bond lengths, angles, and torsion angles. For example, related compounds show N–H···N hydrogen bonds stabilizing the lattice, with triclinic (P1) or monoclinic symmetry .
Q. Which analytical techniques are suitable for characterizing purity and stability?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS.
- Structural validation : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and FT-IR for functional group analysis (e.g., NH₂ stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence supramolecular assembly in this compound?
Graph set analysis (e.g., Etter’s rules) reveals patterns such as D (donor) and A (acceptor) interactions. For example, in 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine, N–H···N bonds form infinite chains (C(4) motif), while weaker C–H···Cl interactions contribute to layer stacking. Such motifs impact solubility, melting points, and reactivity, critical for crystal engineering .
Q. What in vitro assays evaluate kinase inhibition potential?
- Enzyme inhibition : Fluorescence-based assays using recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive substrates. IC₅₀ values are calculated from dose-response curves.
- Cellular assays : Proliferation inhibition in cancer cell lines (e.g., MCF-7) via MTT assays, with validation via Western blot for downstream targets (e.g., phosphorylated ERK) .
Q. How can environmental metabolites be distinguished chromatographically?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (ESI+) separates metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA). Discrimination diagrams plotting metabolite ratios (e.g., DIA/(DIA+DEA)) identify contamination sources, validated via isotopic labeling .
Q. How should crystallographic-computational data discrepancies be resolved?
- Validation : Compare experimental (X-ray) bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set).
- Refinement : Adjust thermal parameters and occupancy factors in SHELXL to account for disorder.
- Data deposition : Cross-reference with databases like CCDC or NIST for outlier analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
